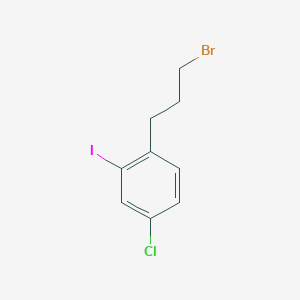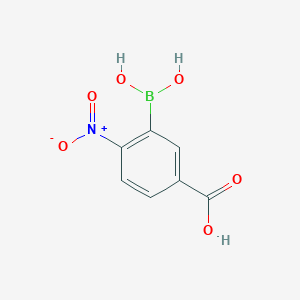
5'-Chloro-5-deoxy-guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Chloro-5-deoxy-guanosine: is a modified nucleoside derived from guanosine, where the hydroxyl group at the 5’ position is replaced by a chlorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-5-deoxy-guanosine typically involves the chlorination of guanosine. One common method is the reaction of guanosine with hypochlorous acid (HOCl) under controlled conditions. The reaction is carried out in an aqueous medium at a neutral pH to ensure selective chlorination at the 5’ position .
Industrial Production Methods: Industrial production of 5’-Chloro-5-deoxy-guanosine may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the process may include steps for purification, such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 5’-Chloro-5-deoxy-guanosine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium thiolate or primary amines in an aqueous or organic solvent can be used for substitution reactions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products Formed:
Substitution Products: Various 5’-substituted guanosine derivatives, depending on the nucleophile used.
Oxidation Products: Oxidized forms of guanosine, such as 8-oxo-guanosine.
Aplicaciones Científicas De Investigación
Chemistry: 5’-Chloro-5-deoxy-guanosine is used as a building block in the synthesis of nucleic acid analogs and other modified nucleosides .
Biology: In biological research, this compound is used to study the effects of nucleoside modifications on DNA and RNA structure and function .
Medicine: The compound has potential therapeutic applications, particularly as an adenosine receptor agonist. It has been shown to alleviate neuropathic pain in animal models without affecting motor or cardiovascular functions .
Industry: In the pharmaceutical industry, 5’-Chloro-5-deoxy-guanosine is used in the development of antiviral and anticancer drugs .
Mecanismo De Acción
5’-Chloro-5-deoxy-guanosine exerts its effects primarily through interaction with adenosine receptors. It acts as a selective agonist for the adenosine A1 receptor, modulating pain perception and inflammatory responses. The compound’s mechanism involves binding to the receptor and triggering downstream signaling pathways that result in analgesic and anti-inflammatory effects .
Comparación Con Compuestos Similares
- 8-Chloro-2’-deoxyguanosine
- 5-Chloro-2’-deoxycytidine
- 8-Chloro-2’-deoxyadenosine
Comparison: 5’-Chloro-5-deoxy-guanosine is unique due to its selective chlorination at the 5’ position, which imparts distinct chemical and biological properties. Unlike other chlorinated nucleosides, it has shown significant potential as an adenosine receptor agonist, making it valuable for therapeutic applications .
Propiedades
Fórmula molecular |
C10H12ClN5O4 |
|---|---|
Peso molecular |
301.69 g/mol |
Nombre IUPAC |
2-amino-9-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12ClN5O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H3,12,14,15,19) |
Clave InChI |
YBIZLKQGKRXLAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)CCl)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline](/img/structure/B14063481.png)


![N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14063507.png)

![Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-](/img/structure/B14063520.png)
![5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14063527.png)

